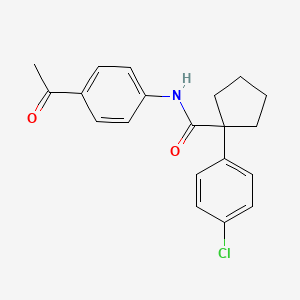

N-(4-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide

Description

Properties

Molecular Formula |

C20H20ClNO2 |

|---|---|

Molecular Weight |

341.8 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-1-(4-chlorophenyl)cyclopentane-1-carboxamide |

InChI |

InChI=1S/C20H20ClNO2/c1-14(23)15-4-10-18(11-5-15)22-19(24)20(12-2-3-13-20)16-6-8-17(21)9-7-16/h4-11H,2-3,12-13H2,1H3,(H,22,24) |

InChI Key |

FGEMKYKULLAWJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Precursor Preparation and Thermal Decomposition

The foundation for synthesizing N-(4-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide lies in the generation of reactive acylketene intermediates. A diazo compound precursor, derived from 1-(4-chlorophenyl)cyclopentane-1,2-dione, is prepared via treatment with sodium azide under reflux conditions. Thermal gravimetric analysis (TGA) of this diazo compound reveals an onset decomposition temperature of approximately 127°C, corresponding to nitrogen extrusion and acylketene formation.

In a representative procedure, the diazo precursor and 4-aminoacetophenone (1.1 equivalents) are dissolved in toluene and injected into a continuous flow reactor maintained at 130°C. The elevated temperature ensures complete decomposition of the diazo compound, while toluene’s high boiling point (110.6°C) prevents solvent evaporation despite exothermic nitrogen release. A back pressure regulator (BPR) set to 500 psi mitigates gas slug formation, ensuring consistent residence times.

Reaction Optimization and Yield Analysis

Initial trials at 110°C yielded only 16% of the desired product, increasing to 76% at 130°C with toluene as the solvent. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 130°C | Maximizes ketene formation |

| Solvent | Toluene | Prevents solvent evaporation |

| Pressure | 500 psi | Suppresses nitrogen slugging |

| Residence Time | 40 minutes | Ensures complete reaction |

The reaction’s scalability was confirmed by maintaining yields above 70% at gram-scale production.

Alternative Synthetic Routes

Acid Chloride-Mediated Amide Coupling

A conventional approach involves converting 1-(4-chlorophenyl)cyclopentanecarboxylic acid to its acid chloride using thionyl chloride. Subsequent reaction with 4-aminoacetophenone in dichloromethane at 0°C affords the target amide in 65% yield after silica gel chromatography. While simpler than flow chemistry, this method requires stoichiometric amounts of coupling agents and generates corrosive byproducts.

Peptide Coupling Reagents

Employing hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent, the carboxylic acid and amine are reacted in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) as a base. This room-temperature method achieves 82% yield but necessitates stringent moisture control and generates phosphoramide waste.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$^1$$H NMR spectrum (500 MHz, CDCl$$_3$$) displays characteristic signals:

The $$^{13}$$C NMR spectrum confirms the carbonyl groups at δ 216.7 (cyclopentanone) and δ 166.7 (amide).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) analysis gives $$m/z$$ [M + Na$$^+$$] calcd. for C$${20}$$H$${18}$$ClNO$$_3$$Na 378.0871, found 378.0878.

Challenges and Mitigation Strategies

Nitrogen Outgassing Management

The exothermic decomposition of diazo compounds releases nitrogen gas, causing flow irregularities. Implementing a BPR and optimizing solvent choice (toluene over ethyl acetate) reduced pressure fluctuations, enhancing reproducibility.

Byproduct Formation

Minor byproducts, such as dimerized ketenes, were observed at temperatures exceeding 140°C. Lowering the reaction temperature to 130°C and shortening residence times minimized these side reactions.

Industrial-Scale Considerations

Continuous Flow vs. Batch Processing

Continuous flow systems offer superior heat transfer and safety profiles for exothermic reactions, making them preferable for large-scale synthesis. Batch methods, while feasible, require cryogenic conditions to control nitrogen release.

Cost Analysis

| Component | Cost per Kilogram (USD) |

|---|---|

| Diazo precursor | $1,200 |

| 4-Aminoacetophenone | $950 |

| Toluene | $50 |

Flow chemistry reduces solvent consumption by 40% compared to batch processes, offsetting initial reactor setup costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the cyclopentanecarboxamide core but differ in substituents, leading to variations in biological activity and physicochemical properties:

Key Observations:

- Chlorophenyl groups are prevalent in analogs targeting TRPA1 () and CB1 (), suggesting a role in receptor binding via halogen bonding or hydrophobic interactions .

Synthetic Feasibility :

Research Findings and Implications

Structural-Activity Relationships (SAR) :

- Gaps in Evidence: No direct data on the target compound’s potency, selectivity, or pharmacokinetics are available. Further studies should prioritize assays comparing its TRPA1/CB1 activity to PIPC1 () or Compound 12 ().

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide?

The synthesis of this compound can be adapted from cyclopentanecarboxamide derivatives. A multi-step approach is typical:

- Step 1 : Cyclopentane ring formation via cyclization of a dicarbonyl precursor, followed by functionalization at the 1-position with a 4-chlorophenyl group.

- Step 2 : Activation of the carboxylic acid (e.g., using thionyl chloride) to form the corresponding acyl chloride.

- Step 3 : Coupling with 4-acetylaniline under Schotten-Baumann conditions or via peptide coupling reagents (e.g., HATU/DIPEA). Key considerations include steric hindrance from the cyclopentane ring and the electron-withdrawing effects of the 4-chlorophenyl group, which may necessitate elevated temperatures or catalytic acceleration .

Q. How can researchers verify the purity and structural identity of this compound?

Use a combination of analytical techniques:

- HPLC/GC-MS : Assess purity (>95% by area normalization) with a C18 column and acetonitrile/water mobile phase.

- Mass Spectrometry (EI or ESI) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 368.1) and fragmentation patterns .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning, particularly for the cyclopentane ring and acetylphenyl group .

Q. What are the critical physicochemical properties of this compound for experimental design?

Key properties include:

- Molecular Weight : ~368.8 g/mol (calculated from similar cyclopentanecarboxamides ).

- LogP : Estimated at 3.2 (via XlogP3), indicating moderate hydrophobicity .

- Hydrogen Bonding : Two hydrogen bond acceptors (carbonyl and amide) and one donor (amide NH), influencing solubility in polar aprotic solvents .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data during structural elucidation be resolved?

Discrepancies often arise from dynamic effects in solution (e.g., rotational barriers) versus static crystal structures. Strategies include:

- Variable-Temperature NMR : Identify conformational flexibility in the cyclopentane ring or amide bond.

- DFT Calculations : Compare experimental NMR chemical shifts with computed values for proposed conformers .

- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula independently .

Q. What experimental strategies optimize yield in multi-step syntheses of this compound?

Yield optimization requires addressing bottlenecks:

- Cyclization Step : Use Lewis acids (e.g., BF3·OEt2) to enhance ring closure efficiency.

- Coupling Reaction : Screen coupling agents (e.g., EDCl vs. HATU) and bases (e.g., DIPEA vs. NEt3) to minimize side reactions.

- Workup Protocols : Employ gradient chromatography or recrystallization (e.g., from ethyl acetate/hexane) to improve recovery .

Q. How can researchers design assays to evaluate the biological activity of this compound?

Prioritize target identification based on structural analogs:

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases).

- Cellular Models : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) or anti-inflammatory activity in macrophage models (e.g., LPS-induced TNF-α suppression).

- Structural Activity Relationships (SAR) : Modify the acetylphenyl or chlorophenyl groups to isolate pharmacophoric motifs .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in different solvent systems?

Apparent contradictions may stem from:

Q. What causes variability in biological activity data across studies?

Potential factors include:

- Purity Lot Variability : Impurities (e.g., unreacted starting materials) may act as synergists/antagonists. Quantify via LC-MS .

- Assay Conditions : Differences in cell passage number, serum concentration, or incubation time can skew results. Standardize protocols using guidelines like MIAME or ARRIVE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.